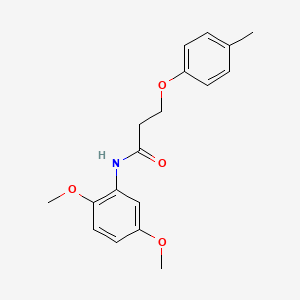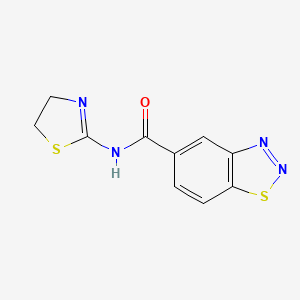![molecular formula C12H14N2O2S B5813815 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)
5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol
Vue d'ensemble
Description
5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol, also known as MPPO, is a compound with potential applications in scientific research. This molecule is a thiol-containing oxadiazole derivative that has been synthesized to investigate its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol is not fully understood. However, it is believed that this compound interacts with biological molecules through its thiol group. This compound may scavenge free radicals by donating an electron to the radical, thereby neutralizing it. Additionally, this compound may protect cells from radiation-induced damage by scavenging free radicals and reducing oxidative stress. This compound may also reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to scavenge free radicals and reduce oxidative stress. This compound has also been shown to protect cells from radiation-induced damage and increase cell survival rates. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and interact with biological molecules. This compound is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. This compound can be toxic at high concentrations, which limits its use in cell culture experiments. Additionally, this compound has a short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol. One direction is to investigate the potential of this compound as a radioprotective agent in humans. Another direction is to study the anti-inflammatory properties of this compound in human clinical trials. Additionally, future research could investigate the potential of this compound as an antioxidant in the treatment of neurodegenerative diseases. Finally, future research could investigate the potential of this compound as a therapeutic agent in cancer treatment.
Conclusion
In conclusion, this compound, or this compound, is a compound with potential applications in scientific research. This compound has been synthesized and studied for its antioxidant, radioprotective, and anti-inflammatory properties. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could investigate its potential as a therapeutic agent in cancer treatment or neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol involves the reaction of 4-methoxyphenyl acetic acid with thionyl chloride to produce 4-methoxyphenyl acetyl chloride. This intermediate is then reacted with hydrazine hydrate to form 4-methoxyphenyl hydrazine. The final step involves the reaction of 4-methoxyphenyl hydrazine with 3-bromopropionyl chloride to produce this compound. The synthesis method is a multistep process that requires careful attention to detail and purification methods to obtain a pure product.
Applications De Recherche Scientifique
5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol has potential applications in scientific research due to its thiol-containing nature and its ability to interact with biological molecules. This compound has been studied for its antioxidant properties and its ability to scavenge free radicals. It has also been investigated for its potential as a radioprotective agent. This compound has been shown to protect cells from radiation-induced damage and increase cell survival rates. Additionally, this compound has been studied for its potential as an anti-inflammatory agent. This compound has been shown to reduce inflammation in animal models of inflammatory diseases.
Propriétés
IUPAC Name |
5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-15-10-7-5-9(6-8-10)3-2-4-11-13-14-12(17)16-11/h5-8H,2-4H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQLGVUTWWFGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333709 | |
| Record name | 5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
428850-77-5 | |
| Record name | 5-[3-(4-methoxyphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)
![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)




![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)

![N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide](/img/structure/B5813791.png)
![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)

![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)

